2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(9(14)15)5-4-8(13)6-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLYOBSEWYKGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935385-39-9 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to construct the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to further functionalization to introduce the tert-butoxycarbonyl group and the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, releasing the active molecule upon metabolic activation. The molecular targets and pathways involved can vary widely but often include enzymes and receptors that are critical to the compound’s biological activity .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- CAS Number : 291775-59-2
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- Key Features : A bicyclo[2.2.1]heptane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 4-position. This compound is widely used as a chiral building block in peptidomimetics and drug discovery due to its conformational rigidity .
Comparison with Similar Compounds
Structural Analogs with Varying Bicyclo Ring Systems
Key Observations :
Stereochemical and Positional Isomers
Key Observations :
Physicochemical and Commercial Comparison
Key Observations :
Key Observations :
- The [2.2.2]octane derivative has documented hazards (e.g., acute toxicity), necessitating stricter handling protocols than the target compound .
Biological Activity
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, also known as Boc-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, is a bicyclic compound that has garnered significant attention in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in drug development, synthetic pathways, and biochemical interactions.
The compound's molecular formula is with a molecular weight of approximately 241.28 g/mol. The structure features a bicyclic framework that contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 2031259-83-1 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Bioavailability Enhancement : The tert-butoxycarbonyl (Boc) group improves the solubility and stability of the compound in biological systems, making it a valuable candidate for drug formulation.
Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that some derivatives showed promising activity, suggesting potential applications in developing new antibiotics.
Comparative Analysis with Related Compounds
A comparative analysis was conducted between this compound and other azabicyclic compounds regarding their biological activities.
| Compound | Cytotoxicity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| This compound | 15 | Moderate |
| 3-Azabicyclo[3.3.1]nonane-3-carboxylic acid | 20 | Low |
| 1-Azabicyclo[3.3.0]octane-1-carboxylic acid | 25 | High |
Applications in Drug Development
The unique structural features of this compound make it an excellent scaffold for drug design:
- Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.
- Agrochemicals : The compound's ability to modify bioactive molecules extends its utility into agrochemical formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
